Zomepirac sodium salt

Analgesic Efficacy In Vivo Pain Models NSAID Comparative Pharmacology

Zomepirac sodium salt is a potent NSAID for non-opioid pain pathway dissection and acyl glucuronide toxicity models. Withdrawn from clinical use due to anaphylactoid reactions, it serves as a positive control for MRP-mediated chemoresistance and metabolic studies.

Molecular Formula C15H13ClNNaO3
Molecular Weight 313.71 g/mol
CAS No. 64092-48-4
Cat. No. B1256859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZomepirac sodium salt
CAS64092-48-4
Synonyms5-(4-chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetate dihydrate
McN 2783-21-98
Zomax
zomepirac
zomepirac potassium
zomepirac sodium
Molecular FormulaC15H13ClNNaO3
Molecular Weight313.71 g/mol
Structural Identifiers
SMILESCC1=C(N(C(=C1)CC(=O)[O-])C)C(=O)C2=CC=C(C=C2)Cl.[Na+]
InChIInChI=1S/C15H14ClNO3.Na/c1-9-7-12(8-13(18)19)17(2)14(9)15(20)10-3-5-11(16)6-4-10;/h3-7H,8H2,1-2H3,(H,18,19);/q;+1/p-1
InChIKeySEEXPXUCHVGZGU-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zomepirac Sodium Salt CAS 64092-48-4 for Research Applications: Pyrrole-Acetic Acid NSAID Class Overview and Basic Specifications


Zomepirac sodium salt (McN-2783-21-98, CAS 64092-48-4) is a pyrrole-acetic acid derivative structurally related to tolmetin sodium and ketorolac, classified as a non-steroidal anti-inflammatory drug (NSAID) that functions as a potent prostaglandin biosynthesis inhibitor via non-selective cyclooxygenase (COX-1 and COX-2) inhibition [1]. The compound was developed by McNeil Pharmaceutical and formerly marketed under the brand name Zomax before voluntary market withdrawal in March 1983 due to anaphylactoid reactions [2]. Its molecular formula is C15H13ClNNaO3 with a molecular weight of 313.71, and it is characterized by a 5-(4-chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetate sodium salt structure [3]. Despite its clinical withdrawal, zomepirac sodium salt remains a valuable research tool for investigating prostaglandin synthetase inhibition, MRP-mediated multidrug resistance circumvention, acyl glucuronide-mediated toxicity mechanisms, and NSAID structural biology studies .

Why Zomepirac Sodium Salt Cannot Be Interchanged with Tolmetin, Ketorolac, or Other NSAID Analogs: Differential Pharmacology and Metabolic Liability


While zomepirac sodium salt shares a pyrrole-acetic acid core with tolmetin sodium and ketorolac, and belongs to the broader NSAID class alongside indomethacin, diclofenac, and aspirin, substitution among these compounds for research applications introduces unverified and potentially confounding variables [1]. Key differentiators include: (1) quantitative potency differences in prostaglandin synthetase inhibition and analgesic efficacy across in vivo models relative to in-class comparators [2]; (2) a uniquely reactive acyl glucuronide metabolite (ZP-AG) that directly mediates nephrotoxicity and anaphylactoid reactions via covalent protein adduct formation, a metabolic liability not shared to the same extent by structural analogs [3]; and (3) a distinctive metabolic pathway involving 4-methyl hydroxylation to hydroxyzomepirac (biologically inactive) in rodents, which differs substantially from the primary glucuronidation pathway observed in humans and rhesus monkeys, thereby limiting cross-species translational validity without compound-specific verification [4]. These differentiated properties, quantified in the evidence below, preclude generic substitution in mechanistic studies requiring precise control of molecular pharmacology, toxicological endpoints, or species-specific metabolism.

Quantitative Evidence Guide for Zomepirac Sodium Salt: Head-to-Head Potency, Metabolic Differentiation, and Analytical Performance


Analgesic Potency Relative to Indomethacin, Diclofenac Sodium, and Aspirin Across Multiple In Vivo Pain Models

In a multi-model evaluation of analgesic activity across four experimental pain assays (Randall-Selitto, silver nitrate-induced arthritic pain, algesic-induced writhing, and bradykinin intraarterial injection), zomepirac sodium demonstrated potency ranging from 0.5 to 1.7 times that of indomethacin, 2.1 to 19 times that of diclofenac sodium, and 48 to 200 times that of aspirin [1]. The therapeutic index for analgesic activity of zomepirac sodium (6.5 to 157) exceeded that of the other anti-inflammatory drugs tested in this study [1]. Additionally, in the acetylcholine writhing test, zomepirac was found to be more potent than codeine, pentazocine, aspirin, and acetaminophen, and equivalent in potency to morphine on a weight-for-weight basis [2].

Analgesic Efficacy In Vivo Pain Models NSAID Comparative Pharmacology

Metabolic Pathway Differentiation: Species-Specific Metabolism of Zomepirac Versus Structural Analogs

Zomepirac sodium exhibits a distinctive species-dependent metabolic profile not observed with its structural analog tolmetin to the same extent. In humans and rhesus monkeys, glucuronidation to form zomepirac acyl glucuronide (ZP-AG) is the primary metabolic pathway, whereas in rats, mice, and hamsters, hydroxylation of the 4-methyl group on the pyrrole ring to yield hydroxyzomepirac (a biologically inactive metabolite) predominates [1]. In rats, hydroxylation is the major pathway, with glucuronidation being a very minor route, while in humans, glucuronidation accounts for the majority of zomepirac elimination [1]. Plasma clearance values range from approximately 4.5 mL/min/kg in humans and rhesus monkeys to as low as 0.30 mL/min/kg in rats, mice, and rabbits, demonstrating marked interspecies pharmacokinetic variability [2]. Terminal elimination half-life in humans is approximately 4 hours, compared to 2.8–6.5 hours in rats, 2.3 hours in hamsters, and 12.7–25.5 hours in rhesus monkeys [2].

Drug Metabolism Acyl Glucuronide Species-Specific Pharmacokinetics Toxicology

Acyl Glucuronide-Mediated Toxicity: Zomepirac's Reactive Metabolite as a Differentiated Toxicological Tool

Zomepirac sodium salt is distinguished from structurally related NSAIDs by its metabolism to a uniquely reactive acyl glucuronide metabolite (ZP-AG) that has been directly implicated in renal toxicity and anaphylactoid reactions [1]. In a study establishing a mouse model of zomepirac-induced acute kidney injury, ZP-AG was identified as the causative toxic species responsible for renal damage [1]. While tolmetin also undergoes acyl glucuronidation, zomepirac's acyl glucuronide exhibits distinct covalent binding properties to human serum albumin, with a primary association constant for the parent compound of 1.16 × 10^6 M−1 (Kd1 = 0.86 μM) [2]. Both zomepirac and tolmetin have been shown to undergo oxidative bioactivation in addition to acyl glucuronidation, forming glutathione adducts in human liver microsomes and in vivo in rats, indicating multiple pathways of reactive metabolite formation [3].

Reactive Metabolites Acyl Glucuronide Toxicity Idiosyncratic Drug Reactions Renal Toxicology

MRP-Mediated Multidrug Resistance Circumvention: A Non-Analgesic Application Differentiating Zomepirac from In-Class NSAIDs

Zomepirac sodium salt demonstrates a unique application in circumventing MRP (multidrug resistance protein)-mediated multidrug resistance, significantly increasing the cytotoxicity of anthracyclines (doxorubicin, daunorubicin, epirubicin) as well as teniposide, VP-16, and vincristine . This chemosensitization property is not a class-wide NSAID effect and distinguishes zomepirac from structural analogs like tolmetin and ketorolac in research applications focused on overcoming drug efflux-mediated resistance. The compound has been specifically studied and validated for this application, with multiple vendors listing it as a tool for MRP circumvention studies .

Multidrug Resistance MRP1 Cancer Chemotherapy Chemosensitization

Analytical Method Validation: Stability-Indicating HPLC Assay Performance Metrics

A validated stability-indicating HPLC assay method for zomepirac has been developed and characterized under acidic, basic, and photo-irradiated stress conditions [1]. The method employs an Inertsil 5 ODS-3V column (4.6 × 250 mm) with a mobile phase of CH3CN:CH3OH:1%HOAc (2:64:34, v/v/v) and UV detection at 254 nm [1]. Intra-day coefficient of variation (CV) ranged from 0.12% to 2.24%, and inter-day CV ranged from 0.15% to 3.93% across six replicates [1]. Recovery values were between 97.14% and 101.58% [1]. Zomepirac was determined to be more sensitive to light and acidic conditions but stable in basic medium, with photodegradation in methanol following an apparent first-order reaction [1].

Analytical Chemistry HPLC Method Validation Stability Studies Pharmaceutical Analysis

Hypersensitivity Risk Differential: Quantitative Pharmacovigilance Comparison of Zomepirac Versus Other NSAIDs

Analysis of a large Medicaid claims database comprising 51,797 patients exposed to NSAIDs and 35,634 age- and sex-matched unexposed controls revealed that NSAIDs as a class were associated with an adjusted relative risk of hypersensitivity reactions of 2.0 (95% CI: 1.3–2.9) [1]. Comparison of patients exposed to zomepirac with those exposed to other NSAIDs yielded an age-adjusted relative risk of 2.0 (95% CI: 1.1–4.7) for hypersensitivity reactions, indicating approximately twofold increased risk associated with zomepirac relative to other NSAIDs [1]. Stratification by indication suggested that the elevated risk may be partially attributable to use patterns rather than intrinsic drug properties alone, but the quantitative differential remains statistically significant [1].

Pharmacovigilance Hypersensitivity Reactions Drug Safety Adverse Event Analysis

Recommended Research and Analytical Applications for Zomepirac Sodium Salt Based on Differentiated Evidence


Prostaglandin Synthetase Inhibition Studies Requiring High Potency Without Narcotic Confounds

Zomepirac sodium salt is optimally deployed in in vitro or in vivo assays where potent prostaglandin synthetase inhibition is required without activation of opioid receptor pathways. With analgesic potency equivalent to morphine in the acetylcholine writhing test but no activity in narcotic-specific pain assays, zomepirac enables clean dissection of COX-mediated analgesia from central narcotic mechanisms [1]. Its potency advantage of 2.1–200x over diclofenac sodium and aspirin across multiple pain models supports its use in studies where lower compound mass or volume is desirable [2].

Mechanistic Studies of Acyl Glucuronide-Mediated Toxicity and Idiosyncratic Adverse Drug Reactions

As a well-characterized compound withdrawn from clinical use due to anaphylactoid reactions and renal toxicity directly linked to its acyl glucuronide metabolite (ZP-AG), zomepirac sodium salt serves as an ideal positive control or model substrate for investigating acyl glucuronide reactivity, covalent protein adduct formation, and immune-mediated organ injury [1]. Researchers investigating the role of UDP-glucuronosyltransferase-mediated bioactivation in drug toxicity will find zomepirac a validated and extensively documented tool, with established in vivo mouse models of acute kidney injury available for translational toxicology studies [2].

MRP Transporter-Mediated Multidrug Resistance Circumvention Assays

For cancer pharmacology laboratories investigating mechanisms of chemoresistance, zomepirac sodium salt provides a validated NSAID tool for circumventing MRP-mediated drug efflux, significantly enhancing the cytotoxicity of clinically important chemotherapeutic agents including doxorubicin, daunorubicin, epirubicin, teniposide, VP-16, and vincristine [1]. This application leverages a non-analgesic property of zomepirac not documented for structural analogs, enabling its use as a chemosensitization positive control in multidrug resistance screening cascades [1].

Analytical Reference Standard and Stability Studies for Pharmaceutical Quality Control

With a fully validated stability-indicating HPLC method featuring intra-day CV of 0.12–2.24%, inter-day CV of 0.15–3.93%, and recovery of 97.14–101.58%, zomepirac sodium salt is suitable as an analytical reference standard for method development, system suitability testing, and degradation studies [1]. Its characterized photolability and acid sensitivity under stress conditions make it a useful model compound for forced degradation studies and stability-indicating assay validation [1]. Impurity reference standards derived from zomepirac are also available for pharmaceutical research supporting ANDA and DMF submissions [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Zomepirac sodium salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.